3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound that features both an amino group and a triazole ring attached to a benzoic acid core.
Mechanism of Action
Target of Action
It is known that this compound can be used as a monomer to synthesize metal-organic frameworks (mofs) . In the context of anticancer activity, similar compounds have shown inhibitory activities against cancer cell lines .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can affect the growth and reproduction of pests and pathogens in crops .
Result of Action
Related compounds have shown cytotoxic activities against cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is known to interact with various enzymes, proteins, and other biomolecules . It operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Cellular Effects
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with an appropriate amine source under controlled conditions. One common method involves the use of sodium hypochlorite as an oxidizing agent, followed by heating and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
3-amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but different positioning of the triazole ring, leading to different reactivity and applications.
Uniqueness
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both an amino group and a triazole ring, which allows for a wide range of chemical modifications and applications. Its ability to form stable coordination complexes with metal ions further enhances its utility in various fields .
Properties
IUPAC Name |
3-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSNMWZHDGIVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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